Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-(2-methoxyphenyl)-2-oxoacetate
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-(2-methoxyphenyl)-2-oxoacetate
Executive Summary
Methyl 2-(2-methoxyphenyl)-2-oxoacetate (also known as Methyl 2-methoxybenzoylformate) is a specialized alpha-keto ester intermediate critical to the synthesis of methoxyacrylate-based agrochemicals, specifically strobilurin fungicides. Its unique structure—combining an ortho-substituted aryl ring with a highly electrophilic oxoacetate moiety—makes it a versatile scaffold for constructing complex heterocyclic and oxime-ether pharmacophores.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and reaction kinetics, designed for researchers optimizing lead compounds in crop protection and pharmaceutical discovery.
Molecular Identity & Structural Analysis[1][2]
The compound features a phenyl ring substituted at the ortho position with a methoxy group, directly attached to a glyoxylate (alpha-keto ester) side chain. The ortho-methoxy substituent exerts significant steric and electronic influence, affecting the planarity of the molecule and the electrophilicity of the alpha-carbonyl.
| Parameter | Data |
| IUPAC Name | Methyl 2-(2-methoxyphenyl)-2-oxoacetate |
| Common Synonyms | Methyl 2-methoxybenzoylformate; Methyl (2-methoxyphenyl)glyoxylate |
| CAS Registry Number | 5180-78-9 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| SMILES | COC1=CC=CC=C1C(=O)C(=O)OC |
| InChI Key | FOEARYCWOQRQBK-UHFFFAOYSA-N |
Physicochemical Parameters
The following data aggregates experimental values and high-confidence predictive models essential for process engineering and formulation.
Physical Constants
| Property | Value / Range | Context/Notes |
| Physical State | Liquid | Viscous oil at STP [1]. |
| Boiling Point | 275°C - 285°C (Predicted) | Extrapolated from o-bromo analog (BP ~286°C). Distillable under high vacuum (~130°C @ 1 mmHg). |
| Density | 1.18 - 1.22 g/mL | Estimated based on functional group contribution. |
| Melting Point | < 25°C | Exists as a liquid at room temperature; may crystallize at low temperatures. |
| Flash Point | > 110°C | Closed cup (Predicted).[1] |
Solubility & Lipophilicity
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LogP (Octanol/Water): 1.2 – 1.5 (Predicted). The compound is moderately lipophilic, suitable for cell membrane penetration in biological assays.
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Solubility Profile:
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High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol.
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Low/Insoluble: Water (Hydrolytically unstable over time).
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Synthetic Pathways & Reaction Mechanisms[4]
The synthesis of Methyl 2-(2-methoxyphenyl)-2-oxoacetate requires precise control to prevent over-addition or polymerization.
Primary Route: Grignard Acylation of Dimethyl Oxalate
This is the industry-standard protocol for introducing the glyoxylate moiety. It utilizes the nucleophilic attack of an aryl Grignard reagent on a large excess of dimethyl oxalate.
Protocol Logic:
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Grignard Formation: o-Bromoanisole is converted to the Grignard reagent. The ortho-methoxy group can coordinate with Magnesium, stabilizing the reagent but potentially reducing reactivity.
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Electrophilic Trap: The Grignard is added slowly to an excess of dimethyl oxalate at low temperature (-78°C to -40°C).
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Critical Control Point: Excess oxalate is mandatory to prevent the double addition of the Grignard, which would yield the tertiary alcohol (a common impurity).
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Visualization of Synthesis Workflow
Figure 1: Selective synthesis via Grignard addition. The dashed red line indicates the pathway to the unwanted impurity if stoichiometry is uncontrolled.
Analytical Characterization
Validating the identity of CAS 5180-78-9 requires distinguishing the two carbonyl environments and the two methoxy groups.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.85 (dd, 1H): Aromatic proton at C6 (ortho to carbonyl). Deshielded by the anisotropic effect of the alpha-carbonyl.
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δ 7.55 (td, 1H): Aromatic C4.
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δ 7.05 (td, 1H): Aromatic C5.
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δ 6.98 (d, 1H): Aromatic C3 (ortho to methoxy). Shielded by electron donation.
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δ 3.95 (s, 3H): Ester methyl (-COOCH₃ ).
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δ 3.85 (s, 3H): Ether methyl (Ar-OCH₃ ).
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-
Interpretation: The presence of two distinct singlets in the 3.8–4.0 ppm region confirms the integrity of both methyl ester and methoxy ether groups.
Infrared Spectroscopy (IR)
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1745 cm⁻¹: Ester carbonyl stretch (strong).
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1680 cm⁻¹: Ketone carbonyl stretch (conjugated with aryl ring).
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1250 cm⁻¹: C-O-C asymmetric stretch (aryl ether).
Reactivity & Applications in Drug Development
The alpha-keto ester motif is a "privileged structure" in medicinal chemistry due to its diverse reactivity profile.
Key Transformations
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Oxime Ether Formation (Strobilurin Synthesis):
-
Reaction with methoxyamine hydrochloride yields the methoxyimino acetate. This is the pharmacophore responsible for inhibiting mitochondrial respiration (Complex III) in fungi [2].
-
-
Asymmetric Reduction:
-
Enantioselective reduction (using CBS catalysts or biocatalysis) yields chiral mandelic acid derivatives, which are precursors for anti-thrombotic agents and beta-blockers.
-
-
Heterocycle Formation:
-
Condensation with hydrazines or diamines yields triazinones or quinoxalines.
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Reactivity Diagram
Figure 2: Divergent synthesis pathways originating from the alpha-keto ester core.
Handling, Stability & Safety
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The alpha-keto ester is susceptible to decarbonylation under UV light and hydrolysis by atmospheric moisture.
-
Safety Profile:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2.
-
Handling: Use in a fume hood.[2] Avoid contact with strong bases (causes rapid hydrolysis and potential polymerization).
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-
Self-Validating Protocol: Before use in critical steps, check the ¹H NMR for the disappearance of the aldehyde proton (if made via oxidation) or the absence of alcohol peaks (hydrolysis products).
References
-
Brainly/Chemistry Archive. Grignard Reaction Mechanisms with Dimethyl Oxalate. Available at: [Link][3][4][5]
-
LookChem. Methyl 2-(2-methoxyphenyl)-2-oxoacetate Supply & Data. Available at: [Link]
-
Organic Syntheses. General Procedure for Aryl Glyoxylate Synthesis (Analogous Protocols). Available at: [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Federal Register :: Designation of Methyl alpha-phenylacetoacetate, a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical [federalregister.gov]
- 4. DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid - Google Patents [patents.google.com]
- 5. CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate - Google Patents [patents.google.com]
